molecular formula C8H4BrNOS3 B12007564 (5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12007564
M. Wt: 306.2 g/mol
InChI Key: FXJZQFCLIBCBAT-HYXAFXHYSA-N
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Description

“(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one” is a heterocyclic compound with a fascinating structure. Let’s break it down:

  • The thiazolidinone core consists of a five-membered ring containing sulfur and nitrogen atoms.
  • The thienyl group (a five-membered ring containing sulfur and carbon atoms) is attached to one end of the thiazolidinone ring.
  • The methylene group bridges the thienyl ring and the thiazolidinone ring.
  • The 5Z configuration indicates the geometry of the double bond in the thienyl-methylene linkage.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of a thiazolidinone precursor with a bromothiophene derivative. The key step is the formation of the thienyl-methylene linkage.

Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and catalysts. For example:

    Thiazolidinone Synthesis: The thiazolidinone ring can be synthesized from a thiol and an α,β-unsaturated carbonyl compound.

    Bromothiophene Addition: The bromothiophene reacts with the thiazolidinone intermediate, forming the desired compound.

Industrial Production: While academic research often focuses on small-scale synthesis, industrial production methods may involve more efficient processes, such as continuous flow reactions or optimized catalysts.

Chemical Reactions Analysis

Reactivity: “(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one” undergoes various reactions:

    Oxidation: The thiazolidinone sulfur can be oxidized to a sulfoxide or sulfone.

    Reduction: Reduction of the thiazolidinone carbonyl group yields the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or organometallic reagents.

Major Products: The major products depend on the specific reaction conditions. For example:

  • Oxidation yields the sulfoxide or sulfone derivatives.
  • Reduction produces the corresponding alcohol.
  • Substitution leads to various functionalized derivatives.

Scientific Research Applications

Chemistry:

    Building Blocks: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine:

    Antimicrobial Properties: Some thiazolidinone derivatives exhibit antimicrobial activity.

    Anticancer Potential: Thiazolidinones have been explored as potential anticancer agents.

Industry:

    Pharmaceuticals: Thiazolidinone-based drugs are under investigation.

    Agrochemicals: Some derivatives may find applications in crop protection.

Mechanism of Action

The exact mechanism of action depends on the specific application. For antimicrobial or anticancer effects, it likely involves interactions with cellular targets, such as enzymes or receptors.

Comparison with Similar Compounds

While there are other thiazolidinones, the unique combination of the thienyl group and the 5Z geometry sets “(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one” apart.

Similar compounds include:

  • Thiazolidinones with different substituents.
  • Thienyl-containing compounds without the thiazolidinone core.

Properties

Molecular Formula

C8H4BrNOS3

Molecular Weight

306.2 g/mol

IUPAC Name

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C8H4BrNOS3/c9-6-2-1-4(13-6)3-5-7(11)10-8(12)14-5/h1-3H,(H,10,11,12)/b5-3-

InChI Key

FXJZQFCLIBCBAT-HYXAFXHYSA-N

Isomeric SMILES

C1=C(SC(=C1)Br)/C=C\2/C(=O)NC(=S)S2

Canonical SMILES

C1=C(SC(=C1)Br)C=C2C(=O)NC(=S)S2

Origin of Product

United States

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